

Physical properties of Dibutoxymethane boiling point density

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dibutoxymethane*

Cat. No.: *B1583069*

[Get Quote](#)

Physical Properties of Dibutoxymethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of **dibutoxymethane**, specifically its boiling point and density. The information is presented for easy reference and includes detailed experimental protocols for the determination of these properties, catering to the needs of researchers and professionals in drug development and related scientific fields.

Core Physical Properties

Dibutoxymethane, also known as butylal or formaldehyde dibutyl acetal, is a colorless liquid with the chemical formula C9H20O2. Its physical characteristics are crucial for its application as a solvent and in various chemical syntheses.

Quantitative Data Summary

The following table summarizes the key physical properties of **dibutoxymethane**, compiled from various sources.

Physical Property	Value	Units	Temperature e (°C)	Pressure (mmHg)	Source(s)
Boiling Point	179.2 - 182	°C	-	760	[1] [2]
180	°C	-	760		[3] [4]
185 - 186	°C	-	760 (est.)		[1]
175	°C	-	-		[5]
179 - 181	°C	-	-		[6]
180.5	°C	-	-		
Density	0.84	g/cm ³	20	-	[3] [4]
0.8382	g/cm ³	20	-		[2]
0.87	g/cm ³	20	-		[5]
0.8354	g/mL	20	-		[6]
0.835	g/L	-	-		

Experimental Protocols

The determination of boiling point and density are fundamental experimental procedures in chemistry. The following sections detail the general methodologies for these measurements.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and effective method for this determination is the Thiele tube method.[\[7\]](#)

Apparatus:

- Thiele tube
- Thermometer

- Small test tube
- Capillary tube (sealed at one end)
- Heating source (e.g., Bunsen burner or hot plate)
- Mineral oil

Procedure:

- A small amount of the liquid sample (**dibutoxymethane**) is placed in the small test tube.[7]
- A capillary tube, with its sealed end facing upwards, is inserted into the test tube containing the sample.[7]
- The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[7]
- The entire assembly is placed in a Thiele tube containing mineral oil, ensuring the test tube is immersed in the oil.[7]
- The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[7]
- As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube.[7]
- The heating is then discontinued, and the apparatus is allowed to cool.[7]
- The boiling point is the temperature at which the liquid just begins to enter the capillary tube. [7]

Determination of Density

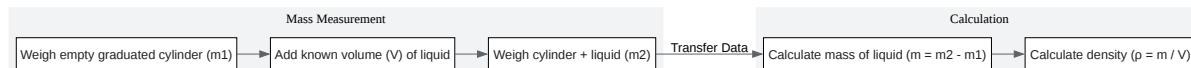
Density is a measure of mass per unit volume.[8] For a liquid like **dibutoxymethane**, this can be accurately determined using a pycnometer or by direct mass and volume measurements.

Apparatus:

- Pycnometer (specific gravity bottle) or a graduated cylinder and an electronic balance
- Thermometer
- Water bath

Procedure (using graduated cylinder and balance):

- The mass of a clean, dry graduated cylinder is accurately measured using an electronic balance.[9]
- A known volume of **dibutoxymethane** is carefully transferred into the graduated cylinder. The volume is read from the bottom of the meniscus.[9][10]
- The combined mass of the graduated cylinder and the **dibutoxymethane** is measured.[9]
- The mass of the **dibutoxymethane** is calculated by subtracting the mass of the empty graduated cylinder from the combined mass.[9]
- The density is then calculated by dividing the mass of the **dibutoxymethane** by its measured volume.[8]
- The temperature of the liquid should be recorded as density is temperature-dependent.[9]


Visualizations

To further clarify the experimental processes, the following diagrams illustrate the workflows.

[Click to download full resolution via product page](#)

Caption: Workflow for Boiling Point Determination using a Thiele Tube.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dibutoxymethane, 2568-90-3 [thegoodsentscompany.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. 2568-90-3 CAS MSDS (Dibutoxymethane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Dibutoxymethane | lookchem [lookchem.com]
- 5. Buy Dibutoxymethane (EVT-302509) | 2568-90-3 [evitachem.com]
- 6. Di-n-butoxymethane Supplier | 2568-90-3 | Your Reliable Distributor FutureFuel Trading [futurefuelcorporation.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- To cite this document: BenchChem. [Physical properties of Dibutoxymethane boiling point density]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1583069#physical-properties-of-dibutoxymethane-boiling-point-density\]](https://www.benchchem.com/product/b1583069#physical-properties-of-dibutoxymethane-boiling-point-density)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com